molecular formula C17H17N3O3S2 B2622043 N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 865545-80-8

N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2622043
CAS RN: 865545-80-8
M. Wt: 375.46
InChI Key: PANARCUMBPVHAX-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is an important component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that play a key role in the immune system. Inhibition of BTK has been shown to be effective in treating a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.

Mechanism of Action

N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. Inhibition of BTK leads to decreased proliferation and survival of B-cells, and can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. It can induce apoptosis in B-cell malignancies, and has been shown to inhibit the proliferation of cancer cells. N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has also been shown to inhibit the activation of downstream signaling pathways, such as the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. In addition, N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has been shown to have immunomodulatory effects, such as enhancing the activity of natural killer cells and T-cells.

Advantages and Limitations for Lab Experiments

N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, making it a useful tool for studying the B-cell receptor signaling pathway. N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has also been shown to be effective in preclinical models of B-cell malignancies, making it a useful tool for studying the biology of these diseases. However, there are also limitations to the use of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide in lab experiments. It is a small molecule inhibitor, which can limit its effectiveness in certain contexts. In addition, the effects of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide may be influenced by factors such as the tumor microenvironment, which can be difficult to replicate in lab experiments.

Future Directions

There are several future directions for the study of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide. One area of interest is the development of combination therapies that include N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide. It has been shown to have synergistic effects when used in combination with other anti-cancer agents, and there is potential for the development of more effective treatment regimens that include N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide. Another area of interest is the study of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide in other types of cancer. While it has been primarily studied in B-cell malignancies, there is potential for its use in other types of cancer that rely on the B-cell receptor signaling pathway. Finally, there is potential for the development of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide analogs that have improved potency and selectivity, which could lead to more effective treatments for cancer.

Synthesis Methods

The synthesis of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide involves several steps, starting with the reaction of 3-cyanothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(piperidin-1-ylsulfonyl)aniline to yield N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide. The synthesis has been optimized to yield high purity and good yields, making it suitable for large-scale production.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity. In particular, it has been shown to be effective in models of chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c18-12-14-8-11-24-17(14)19-16(21)13-4-6-15(7-5-13)25(22,23)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANARCUMBPVHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide

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